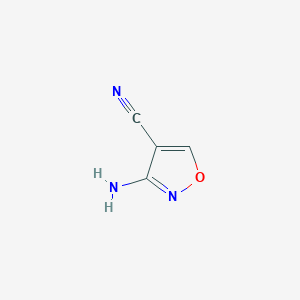

3-Aminoisoxazole-4-carbonitrile

Description

Significance of the Isoxazole (B147169) Ring System in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a crucial scaffold in chemical and pharmaceutical research. wisdomlib.orgnih.govnih.gov Its unique structure imparts a range of chemical and biological activities, making it a valuable core in the development of new therapeutic agents, agrochemicals, and materials. researchgate.netigi-global.com The presence of both a hydrogen bond donor (the NH group in amino-substituted isoxazoles) and acceptor (the ring nitrogen) in a compact, aromatic system allows for diverse interactions with biological targets. This versatility has led to the incorporation of the isoxazole nucleus in a number of commercially available drugs. nih.gov

The isoxazole ring is considered a "bioisostere" for other heterocyclic systems, meaning it can often replace other rings in a molecule while maintaining or even improving its biological activity and pharmacokinetic properties. This has made isoxazole derivatives popular scaffolds for the development of new agents with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

Historical Context and Evolution of Aminoisoxazole Chemistry

The chemistry of oxazoles, the parent class of isoxazoles, has been a subject of study for many decades, with significant developments occurring since its initial synthesis. tandfonline.com The exploration of amino-substituted oxazoles and isoxazoles has been a particularly fruitful area of research. Early work focused on understanding the fundamental reactivity and properties of these compounds. wikipedia.org

The development of new synthetic methodologies has been a driving force in the evolution of aminooxazole chemistry. nih.gov For instance, while the Hantzsch protocol is a versatile method for preparing related 2-aminothiazoles, it has proven less effective for synthesizing N-substituted 2-aminooxazoles, prompting researchers to develop alternative strategies. nih.govacs.org The exploration of multicomponent reactions has also provided efficient and environmentally friendly routes to novel 5-aminoisoxazole-4-carbonitriles. nih.gov

A significant recent development in the field is the recognition of 2-aminooxazole as a potential key player in the prebiotic synthesis of RNA nucleotides, a cornerstone of the "RNA world" hypothesis regarding the origin of life. wikipedia.orguni-hannover.dersc.org This has spurred further investigation into the fundamental chemistry and photochemistry of aminooxazoles. acs.org

Current Research Trajectories for 3-Aminoisoxazole-4-carbonitrile and Related Structural Motifs

Current research on 3-Aminoisoxazole-4-carbonitrile and its analogs is multifaceted, spanning from fundamental chemical synthesis to applications in medicinal and materials science.

One major focus is the development of novel and efficient synthetic methods. Researchers are exploring green chemistry approaches, such as the use of deep eutectic solvents, to synthesize 5-aminoisoxazole-4-carbonitriles. nih.govresearchgate.net There is also continued interest in developing metal-free synthetic routes and utilizing novel catalytic systems. nih.govorganic-chemistry.org

In the realm of medicinal chemistry, isoxazole derivatives continue to be investigated for a wide range of therapeutic applications. nih.gov For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related compound, is being explored as an unnatural amino acid for incorporation into peptides, which could lead to new therapeutics with improved stability. nih.govmdpi.com The potential of aminoisoxazoles as antimicrobial and anticancer agents remains an active area of investigation. nih.gov

Furthermore, the potential role of aminoisoxazoles in prebiotic chemistry continues to be a compelling area of study. Spectroscopic characterization of compounds like 3-aminoisoxazole (B106053) is crucial for guiding searches for these molecules in interstellar space, which could provide insights into the origins of life. uni-hannover.denih.govmdpi.com

Interactive Data Table: Properties of 3-Aminoisoxazole-4-carbonitrile

| Property | Value | Source |

| Molecular Formula | C4H3N3O | fishersci.sechemspider.com |

| Molecular Weight | 109.09 g/mol | fishersci.se |

| CAS Number | 258518-65-9 | fishersci.se |

| IUPAC Name | 3-amino-1,2-oxazole-4-carbonitrile | fishersci.se |

| SMILES | NC1=NOC=C1C#N | fishersci.se |

| Purity | 97% | fishersci.se |

Interactive Data Table: Physicochemical Data for Related Aminoisoxazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Source |

| 3-Aminoisoxazole | C3H4N2O | 84.08 | 226-228 | 1.138 | 1.511 | sigmaaldrich.comsigmaaldrich.com |

| 2-Aminooxazole | C3H4N2O | 84.08 | 186.7±23.0 | 1.2±0.1 | - | wikipedia.org |

| 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile | C8H5N3O2 | 175.15 | - | - | - | matrixscientific.com |

| 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | C5H5N3O | - | - | - | - | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYBZNMQYBIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383952 | |

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258518-65-9 | |

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Aminoisoxazole 4 Carbonitrile Scaffolds

Reactivity Profile of the Amino Functionality in Aminoisoxazole-4-carbonitriles

The amino group at the 3-position of the isoxazole (B147169) ring is a key site for derivatization and participation in ring-forming reactions. Its nucleophilic character allows for a variety of transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatization Reactions for Subsequent Functionalization

For instance, the amino group can be acylated with various benzoyl chlorides in the presence of a base like cesium carbonate to yield 5-(substituted benzamido)-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides. nanobioletters.com This transformation not only modifies the amino group but also introduces an amide linkage, which can be a key structural motif in biologically active compounds.

Another important derivatization is the reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions expand the structural diversity of the 3-aminoisoxazole-4-carbonitrile core and can significantly influence the molecule's biological activity.

The amino group can also be a precursor for the synthesis of other nitrogen-containing functional groups. For example, diazotization of the amino group followed by a Sandmeyer-type reaction can introduce a variety of substituents, such as halogens or azides. The reaction of ethyl 3-amino-5-phenylisoxazole-4-carboxylate with tert-butyl nitrite (B80452) and subsequently with trimethylsilyl (B98337) azide (B81097) affords the corresponding 3-azidoisoxazole derivative in high yield. researchgate.net

| Reagent | Reaction Type | Product Type |

| Benzoyl Chloride | Acylation | N-Benzoylaminoisoxazole |

| Isocyanate | Addition | Urea derivative |

| Isothiocyanate | Addition | Thiourea derivative |

| Nitrous Acid | Diazotization | Diazonium salt |

| tert-Butyl nitrite / TMS-azide | Diazotization/Substitution | 3-Azidoisoxazole |

Participation in Annulation Reactions

The amino group of 3-aminoisoxazole-4-carbonitriles can participate in annulation reactions, which are ring-forming reactions that build a new ring onto the existing isoxazole scaffold. These reactions are powerful tools for the synthesis of fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals.

One common type of annulation reaction involves the condensation of the amino group with a 1,3-dicarbonyl compound or its equivalent. This can lead to the formation of fused pyrimidine (B1678525) rings, such as isoxazolo[5,4-d]pyrimidines. These fused systems often exhibit interesting biological properties.

Furthermore, the amino group can react with α,β-unsaturated ketones or esters in a Michael addition, followed by an intramolecular cyclization and dehydration, to form fused pyridone rings. The specific outcome of these annulation reactions is often dependent on the reaction conditions and the nature of the reactants. Annulation reactions can be categorized into different types, such as [3+3] and [4+2] cycloadditions, which involve the combination of a three-atom component with a three-atom component or a four-atom component with a two-atom component, respectively, to form a six-membered ring. nih.gov

| Reactant Type | Annulation Type | Fused Ring System |

| 1,3-Dicarbonyl compound | Condensation/Cyclization | Isoxazolo[5,4-d]pyrimidine |

| α,β-Unsaturated ketone | Michael Addition/Cyclization | Isoxazolo[5,4-b]pyridine |

| Diketene | Acylation/Cyclization | Pyrrolo[2,3-d]isoxazole |

Reactivity of the Nitrile Group in 3-Aminoisoxazole-4-carbonitrile

The nitrile group at the 4-position of the isoxazole ring is another key functional group that can undergo a variety of chemical transformations. Its electrophilic carbon atom and the triple bond's ability to participate in cycloadditions make it a versatile handle for further functionalization.

Transformations to Carboxylic Acid Derivatives (e.g., Carboxamides, Carbohydrazides)

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or carboxamide. This transformation is a fundamental step in converting the nitrile into other important functional groups. For instance, hydrolysis of the nitrile in 3-aminoisoxazole-4-carbonitrile can lead to the formation of 3-aminoisoxazole-4-carboxylic acid or 3-aminoisoxazole-4-carboxamide. kuey.net

The resulting carboxamide can be further reacted with hydrazine (B178648) to produce the corresponding carbohydrazide (B1668358). kuey.net These carbohydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, which often exhibit a wide range of biological activities. The reaction of a carboxylic acid with the amino group of an isoxazole results in the formation of a carboxamide derivative. kuey.net Similarly, the reaction of hydrazine with the carbonyl group of an isoxazole derivative can yield a carbohydrazide. kuey.net

| Starting Material | Reagents | Product |

| 3-Aminoisoxazole-4-carbonitrile | H₂O, H⁺ or OH⁻ | 3-Aminoisoxazole-4-carboxylic acid or 3-Aminoisoxazole-4-carboxamide |

| 3-Aminoisoxazole-4-carboxamide | Hydrazine (N₂H₄) | 3-Aminoisoxazole-4-carbohydrazide |

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group is an excellent participant in various cyclization reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides. nih.gov These reactions provide a direct and efficient route to five-membered heterocyclic rings. For example, the reaction of 3-aminoisoxazole-4-carbonitrile with an azide can lead to the formation of a tetrazole ring fused to the isoxazole core or attached as a substituent.

Furthermore, the nitrile group can react with ambiphilic reagents, such as 2-pyridylselenyl reagents, to undergo novel cyclization pathways. mdpi.com Depending on the solvent, these reactions can yield different selenium-containing heterocyclic systems fused to a pyridinium (B92312) ring. mdpi.com These types of reactions highlight the versatility of the nitrile group in constructing complex heterocyclic frameworks. The nitrile group can also be a precursor for the synthesis of nitrogen-containing heterocycles through reactions with active methylene (B1212753) compounds. mdpi.com

| Reagent Type | Reaction Type | Product Type |

| Azide | [3+2] Cycloaddition | Tetrazole derivative |

| Nitrile Oxide | [3+2] Cycloaddition | Oxadiazole derivative |

| 2-Pyridylselenyl Reagent | Cyclization | Selenazolium or Selenadiazolium salt |

| Active Methylene Compound | Condensation/Cyclization | Pyridine (B92270) or Pyrimidine derivative |

Chemical Modifications of the Isoxazole Ring System

While the amino and nitrile groups are the primary sites for functionalization, the isoxazole ring itself can undergo chemical modifications, although these reactions are generally less common. The stability of the isoxazole ring allows for manipulation of substituents at other positions without ring cleavage. researchgate.net

One potential modification is the electrophilic substitution on the isoxazole ring, although this is often challenging due to the electron-withdrawing nature of the nitrile group and the deactivating effect of the amino group at certain positions. However, under specific conditions, substitution at the C-5 position might be achievable.

More commonly, modifications of the isoxazole ring involve transformations of substituents already present on the ring. For instance, if a substituent at the C-5 position has a reactive handle, it can be further modified. The isoxazole ring can also be cleaved under certain reductive or basic conditions, providing access to open-chain difunctionalized compounds. researchgate.net This ring-opening strategy can be a useful synthetic tool, where the isoxazole acts as a masked form of a 1,3-dicarbonyl or β-hydroxy nitrile compound. researchgate.net

| Reaction Type | Description | Resulting Structure |

| Electrophilic Substitution | Introduction of an electrophile onto the isoxazole ring. | Substituted isoxazole |

| Modification of Substituents | Chemical transformation of existing groups on the ring. | Varied functionalized isoxazoles |

| Ring Cleavage | Opening of the isoxazole ring under specific conditions. | Open-chain difunctionalized compounds |

Alkylation and N-Methylation Reactions

The presence of an amino group on the 3-aminoisoxazole-4-carbonitrile scaffold allows for various substitution reactions. N-alkylation and N-methylation are fundamental transformations that introduce alkyl groups onto the nitrogen atom of the amino group. These reactions are typically carried out using alkyl halides or other alkylating agents in the presence of a base. The modification of the amino group can significantly influence the molecule's steric and electronic properties, which in turn can affect its reactivity in subsequent transformations and its biological activity.

For instance, the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related compound, has been shown to be reactive under specific conditions, allowing for the coupling with other molecules. nih.gov While direct studies on the N-methylation of 3-aminoisoxazole-4-carbonitrile are not extensively detailed in the provided results, the general reactivity of aminoisoxazoles suggests that such transformations are feasible and would proceed via standard nucleophilic substitution mechanisms.

Reduction and Oxidation Pathways

The nitrile and amino functionalities of 3-aminoisoxazole-4-carbonitrile, as well as the isoxazole ring itself, can participate in reduction and oxidation reactions. The nitrile group (-CN) can be reduced to a primary amine (-CH2NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to novel amino-functionalized isoxazoles.

Conversely, the amino group (-NH2) can be a site for oxidation, although this can sometimes lead to ring-opening or complex rearrangements depending on the oxidizing agent and reaction conditions. The isoxazole ring itself is relatively stable to oxidation but can be cleaved under certain oxidative conditions.

While specific examples detailing the reduction and oxidation of 3-aminoisoxazole-4-carbonitrile are not prevalent in the search results, the general chemistry of nitriles and aromatic amines provides a strong basis for predicting these pathways. For example, the transformation of a nitro group to an amino group on the isoxazole ring has been described, highlighting the ring's tolerance to reductive conditions. researchgate.net

Annulation Reactions Leading to Fused Polyheterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for constructing complex polyheterocyclic systems. The 3-aminoisoxazole-4-carbonitrile scaffold is a versatile precursor for such reactions due to the presence of two reactive functional groups in a vicinal position.

The amino and nitrile groups can react with various bifunctional reagents to build new heterocyclic rings. For example, the reaction with α,β-unsaturated ketones or esters could lead to the formation of fused pyrimidine or pyridine rings. Similarly, condensation with 1,3-dicarbonyl compounds could yield fused pyridinone systems. These annulation strategies open pathways to novel chemical entities with potential applications in materials science and medicinal chemistry. Research into copper-catalyzed annulation reactions, such as [4+1] and [4+3] cycloadditions, showcases modern approaches to synthesizing complex nitrogen-containing heterocycles, which could potentially be adapted for isoxazole derivatives. rsc.org

Strategies for General Functionalization of the Isoxazole Core

Beyond the manipulation of the amino and nitrile groups, the isoxazole core of 3-aminoisoxazole-4-carbonitrile can be further functionalized. Direct C-H functionalization of the isoxazole ring is an increasingly important strategy, often employing transition metal catalysis. nih.gov This allows for the introduction of a wide range of substituents at the C-5 position of the isoxazole ring, further diversifying the available chemical space.

Other functionalization strategies include electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing nitrile group will direct incoming electrophiles to specific positions on the ring. Nucleophilic aromatic substitution is also a possibility, particularly if a suitable leaving group is present on the isoxazole ring. researchgate.net The development of regioselective functionalization techniques is crucial for the controlled synthesis of specific isomers. researchgate.net

Table 1: Overview of Functionalization Strategies

| Reaction Type | Reagents/Conditions | Potential Outcome |

| N-Alkylation | Alkyl halides, Base | Substituted amino group |

| Nitrile Reduction | LiAlH4, Catalytic Hydrogenation | Primary amine |

| Annulation | Bifunctional reagents (e.g., α,β-unsaturated ketones) | Fused heterocyclic systems |

| C-H Functionalization | Transition metal catalysts | Substituted isoxazole core |

Investigation of Chemo- and Regioselectivity in Transformations

When a molecule possesses multiple reactive sites, as is the case with 3-aminoisoxazole-4-carbonitrile, the chemo- and regioselectivity of reactions become critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific position at which a reaction occurs.

In the context of 3-aminoisoxazole-4-carbonitrile, a key challenge is to selectively transform either the amino group or the nitrile group without affecting the other. For instance, in an alkylation reaction, conditions must be chosen to favor N-alkylation of the amino group over any potential reaction with the nitrile. Similarly, during reduction, a mild reducing agent might selectively reduce the nitrile without cleaving the isoxazole ring.

The regioselectivity of reactions on the isoxazole ring itself is influenced by the directing effects of the existing substituents. The amino group at the C-3 position is an activating, ortho-, para-directing group (directing to C-4 and C-5), while the nitrile group at C-4 is a deactivating, meta-directing group (directing to C-2, which is occupied, and C-5). The interplay of these electronic effects will govern the outcome of electrophilic substitution reactions. Spectroscopic studies, such as those performed on 3-aminoisoxazole (B106053), provide valuable insights into the electronic structure and can help predict reactivity. mdpi.com

Applications in Organic Synthesis and the Design of Complex Molecular Architectures

Role as a Privileged Scaffold and Versatile Building Block in Organic Synthesis

The isoxazole (B147169) ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a stable and synthetically accessible core that can be readily functionalized. nih.govedu.krd 3-Aminoisoxazole-4-carbonitrile, as a derivative of isoxazole, inherits these advantageous properties. sigmaaldrich.comgoogle.com Its bifunctional nature, with both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a variety of cyclization and condensation reactions, serving as a versatile building block for more complex structures. bldpharm.comfishersci.sefishersci.at

Synthesis of Polyfunctionalized Heterocyclic Compounds Utilizing 3-Aminoisoxazole-4-carbonitrile

The reactivity of 3-aminoisoxazole-4-carbonitrile has been harnessed to construct a variety of fused heterocyclic systems, many of which are of significant interest in drug discovery and development.

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are structurally related to purines, has been a significant area of research due to their potential biological activities. nih.gov While direct synthesis of pyrrolo[3,2-d]isoxazole from 3-aminoisoxazole-4-carbonitrile is a plausible synthetic route, specific examples in the provided context are more focused on the pyrimidine-fused systems. The general reactivity of aminopyrrole precursors suggests that similar strategies could be employed. For instance, multi-component reactions involving 6-aminouracil, arylglyoxals, and other reagents have been used to create pyrrolo[3,2-d]pyrimidine structures. researchgate.net

The fusion of the isoxazole ring with a seven-membered azepine ring leads to the isoxazolo[5,4-b]azepin-6-one scaffold. While the provided information does not detail a direct synthesis from 3-aminoisoxazole-4-carbonitrile, the synthesis of related isoxazolo[4,5-d]pyrimidinones has been achieved from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, highlighting the utility of functionalized isoxazoles in constructing fused ring systems. nih.gov

The transformation of isoxazoles into other heterocyclic systems is a well-established synthetic strategy. 3-Aminoisoxazole-4-carbonitrile can serve as a precursor for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. For instance, the base-catalyzed ring opening of an isoxazole can lead to an intermediate that can then be cyclized to form a pyrazole. nih.gov This approach has been utilized to prepare 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are valuable intermediates for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net These pyrazolo[1,5-a]pyrimidines are of interest due to their structural similarity to sedative/hypnotic drugs. nih.govresearchgate.net Furthermore, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been used to synthesize novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.eg

The following table summarizes the synthesis of pyrazole and pyrimidine analogues:

| Starting Material | Reagents | Product | Reference |

| Enaminones | Hydroxylamine (B1172632) hydrochloride, Diethyl oxalate, Sodium hydride | 3-Oxoalkanonitriles (precursors to pyrazoles) | nih.gov |

| 3-Oxo-3-phenylpropanenitrile | Trichloroacetonitrile, Hydrazine (B178648) hydrate | 3-Amino-1H-pyrazole-4-carbonitrile | nih.gov |

| 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles | Enaminonitrile | 5-Substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles | nih.gov |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

The construction of spiro heterocyclic systems, where two rings share a single atom, represents a significant challenge in organic synthesis. While the direct use of 3-aminoisoxazole-4-carbonitrile in forming spiro compounds is not explicitly detailed in the provided context, the general principles of using multifunctional building blocks suggest its potential in such applications.

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability and novel biological activities. While the focus has been on 5-amino-3-methyl-isoxazole-4-carboxylic acid as a non-proteinogenic β-amino acid for solid-phase peptide synthesis, the underlying principle of using functionalized isoxazoles in peptide chemistry is evident. mdpi.comnih.gov The amino and carboxyl functionalities on this isoxazole derivative allow for its integration into peptide chains, leading to α/β-mixed peptides. nih.gov This suggests that 3-aminoisoxazole-4-carbonitrile, with its amino group, could potentially be modified to be incorporated into peptide-like structures, although this specific application requires further investigation.

5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Non-proteinogenic Amino Acid

Non-proteinogenic amino acids, which are not encoded in the genome, are of significant interest for creating novel peptides with enhanced stability and unique biological activities. wikipedia.org 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a bifunctional isoxazole derivative that contains both an amino and a carboxylic acid group. mdpi.com Structurally, it is classified as a β-amino acid because the amino group is attached to the carbon atom at the beta position relative to the carboxyl group. mdpi.com This arrangement allows it to be considered a non-proteinogenic, or unnatural, amino acid. mdpi.com

The incorporation of such unnatural amino acids is a key strategy in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but have improved properties, such as resistance to enzymatic degradation by proteases. mdpi.com Hybrid peptides that include both α- and β-amino acids are a promising class of peptidomimetics for therapeutic applications. mdpi.comnih.gov The synthesis of AMIA itself can be achieved from ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which is hydrolyzed using a sodium hydroxide (B78521) solution to yield the final carboxylic acid. mdpi.com

Applications in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a standard method for creating peptides by sequentially adding amino acids to a growing chain that is anchored to a solid resin support. wpmucdn.com This technique allows for the efficient synthesis of custom peptide sequences. wpmucdn.com

Recent research has successfully demonstrated the application of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) in SPPS to create novel α/β-mixed peptide hybrids. mdpi.comnih.gov In these studies, AMIA was coupled to the N-terminus of model peptides synthesized on a solid support. mdpi.com The reactivity of AMIA was examined, and it was found that the unnatural β-amino acid could be successfully coupled to the α-amino group of the terminal amino acid residue of a resin-bound peptide. mdpi.comnih.gov

This modification introduces the isoxazole ring into the peptide backbone, creating a new class of peptidomimetics. mdpi.com The studies involved the synthesis of several model peptides, which were then modified with AMIA. The resulting hybrid structures were characterized using mass spectrometry techniques (MS, MS/MS, and LC-MS) to confirm the successful incorporation. mdpi.com

Below is a table of model peptides that were modified with AMIA in these research studies.

| Peptide Sequence |

| H-DVYT-NH₂ |

| H-EAAA-NH₂ |

| H-PPPP-NH₂ |

| H-PPPPP-NH₂ |

| Table 1: Model peptides used for N-terminus modification with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA). mdpi.com |

The results from these investigations open new possibilities for using AMIA as a building block in the combinatorial synthesis of new peptide derivatives with potential biological activity. mdpi.com

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Related Chemical Series

The synthesis of a series of related compounds by modifying a core chemical structure is a fundamental strategy in medicinal chemistry for establishing Structure-Activity Relationships (SAR). SAR studies help identify the key chemical features responsible for a molecule's biological activity, guiding the design of more potent and selective compounds. The isoxazole nucleus is a common scaffold used in such studies. researchgate.net

In one example, researchers aimed to develop inhibitors for bacterial serine acetyltransferase (SAT), a promising target for novel antibacterial adjuvants. nih.gov The investigation began with a virtual screening that identified an isoxazole-containing compound as a potent hit. To build a preliminary SAR, a series of analogues were synthesized and tested. nih.gov The core of the hit compound was an isoxazole-3-carboxylic acid moiety. nih.gov

The key findings from the SAR study are summarized in the table below, showing how modifications to the parent structure influenced inhibitory activity against the target enzyme.

| Compound Modification | Change in Activity |

| Replacement of the isoxazole-3-carboxylic acid core with a pyridine (B92270) | Loss of affinity for the enzyme |

| Maintaining the carboxylic acid moiety (or its ester/amide derivatives) | Generally retained or improved affinity |

| Introduction of various substituents on other parts of the molecule | Varied effects, leading to the identification of more potent derivatives |

| Table 2: Preliminary Structure-Activity Relationship (SAR) findings for isoxazole-based inhibitors of bacterial serine acetyltransferase. nih.gov |

This systematic approach of synthesizing and testing a library of related compounds allowed the researchers to confirm the importance of the carboxylic acid group for activity and to explore how other structural changes could enhance potency. nih.gov Such SAR studies are crucial for optimizing lead compounds in drug discovery programs.

Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Aminoisoxazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Aminoisoxazole-4-carbonitrile, both ¹H and ¹³C NMR, along with advanced 2D techniques, are critical for confirming the substitution pattern on the isoxazole (B147169) ring.

The proton NMR spectrum of 3-Aminoisoxazole-4-carbonitrile is expected to be relatively simple, providing key information about the protons in the molecule. The primary signals anticipated are from the amino (-NH₂) group and the single proton on the isoxazole ring.

Amino Protons (-NH₂): These protons are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically found in the region of 5.0-7.0 ppm.

Isoxazole Ring Proton (C5-H): The isoxazole ring possesses a single proton at the C5 position. This proton is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift would likely be observed downfield, typically in the range of 8.0-8.5 ppm, due to the deshielding effects of the heterocyclic ring system.

Table 1: Expected ¹H NMR Data for 3-Aminoisoxazole-4-carbonitrile

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 5.0 - 7.0 | broad singlet |

| C5-H | 8.0 - 8.5 | singlet |

Note: Expected values are based on general principles and data for analogous structures. Solvent: DMSO-d₆.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 3-Aminoisoxazole-4-carbonitrile, four distinct carbon signals are expected, corresponding to the three carbons of the isoxazole ring and the one carbon of the nitrile group.

C3 Carbon: This carbon is attached to the amino group and is part of the C=N bond within the ring. It is expected to resonate at approximately 160-165 ppm.

C4 Carbon: This carbon is substituted with the carbonitrile group. Its signal is anticipated to appear at a significantly upfield position relative to the other ring carbons, likely in the range of 90-100 ppm.

C5 Carbon: This carbon is bonded to the sole ring proton and is expected to have a chemical shift in the range of 150-155 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-120 ppm region.

Table 2: Expected ¹³C NMR Data for 3-Aminoisoxazole-4-carbonitrile

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | 160 - 165 |

| C4 | 90 - 100 |

| C5 | 150 - 155 |

| -C≡N | 115 - 120 |

Note: Expected values are based on general principles and data for analogous structures. Solvent: DMSO-d₆.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC: This experiment would show a direct correlation between the C5 proton signal and the C5 carbon signal, confirming their direct bond.

HMBC: This experiment reveals long-range (2-3 bond) correlations. Key expected correlations would include:

The C5-H proton correlating to the C4 and C3 carbons.

The amino protons correlating to the C3 carbon. These correlations would definitively establish the 3-amino and 4-carbonitrile substitution pattern on the isoxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 3-Aminoisoxazole-4-carbonitrile, the key functional groups are the amino group, the nitrile group, and the isoxazole ring system.

N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band corresponding to the nitrile group is expected in the range of 2220-2260 cm⁻¹.

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which would show stretching vibrations in the 1500-1650 cm⁻¹ region.

N-O Stretching: The N-O bond of the isoxazole ring typically shows a stretching vibration in the 1300-1400 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies for 3-Aminoisoxazole-4-carbonitrile

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino | N-H stretch | 3300 - 3500 | Medium |

| Nitrile | C≡N stretch | 2220 - 2260 | Sharp, Strong |

| Isoxazole Ring | C=N / C=C stretch | 1500 - 1650 | Medium-Strong |

| Isoxazole Ring | N-O stretch | 1300 - 1400 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby establishing the molecular weight and offering clues about its structure.

Molecular Ion Peak: The molecular formula of 3-Aminoisoxazole-4-carbonitrile is C₄H₃N₃O, giving it a molecular weight of approximately 109.09 g/mol . In an MS experiment, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 109 or 110, respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecule with high precision. The calculated exact mass for C₄H₃N₃O ([M+H]⁺) is 110.0354, which serves as definitive proof of the elemental composition.

Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or cyanamide (B42294) (CH₂N₂), leading to fragment ions that can be analyzed to further support the proposed structure.

Table 4: Expected Mass Spectrometry Data for 3-Aminoisoxazole-4-carbonitrile

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₄H₄N₃O⁺ | 110.0354 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The 3-Aminoisoxazole-4-carbonitrile molecule contains a π-conjugated system involving the isoxazole ring, the amino group, and the nitrile group. This extended conjugation is expected to result in absorption in the UV region. Based on similar heterocyclic systems, one would anticipate one or more absorption maxima (λ_max) between 250 and 300 nm, corresponding to π → π* transitions.

X-ray Single-Crystal Diffraction Studies for Absolute Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for 3-aminoisoxazole-4-carbonitrile. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, bond lengths, bond angles, and intermolecular interactions. The absence of published crystallographic data for this compound means that its absolute structure in the solid state has not been experimentally determined and reported in the public domain.

While X-ray diffraction studies have been conducted on other isoxazole derivatives, the strict focus on 3-aminoisoxazole-4-carbonitrile prevents the inclusion of data from related compounds. The generation of single crystals of sufficient quality is a prerequisite for this technique, and it is possible that such crystals of 3-aminoisoxazole-4-carbonitrile have not yet been successfully produced or analyzed.

Rotational Spectroscopy (Microwave and Millimeter-wave) for Gas-Phase Structure

An extensive review of scientific literature found no specific studies on the rotational spectroscopy of 3-aminoisoxazole-4-carbonitrile. This high-resolution spectroscopic method is instrumental in determining the precise geometric structure of molecules in the gas phase, free from the influence of intermolecular forces present in the solid state. It provides highly accurate rotational constants, from which moments of inertia and, subsequently, detailed molecular structures can be derived.

However, a detailed investigation into the closely related precursor, 3-aminoisoxazole (B106053), has been conducted, offering insights into the spectroscopic behavior of the isoxazole ring system. nih.govnih.gov This research utilized a combination of Fourier-transform microwave (FT-MW) spectroscopy in the 6–24 GHz range and frequency-modulated millimeter/sub-millimeter spectroscopy in the 80–320 GHz range. nih.govnih.govmdpi.com

For 3-aminoisoxazole, the study revealed a nearly-prolate asymmetric top structure. nih.govmdpi.com The rotational spectrum was characterized by the presence of two states arising from the inversion motion of the amino group (-NH₂), a phenomenon where the amine group tunnels through the plane of the rest of the molecule. nih.govnih.gov This inversion leads to a splitting of the rotational transitions. nih.gov The analysis was further complicated by the hyperfine structure resulting from the nuclear quadrupole coupling of the two ¹⁴N atoms. nih.govmdpi.com

Over 1300 spectral lines were assigned for the two inversion states of 3-aminoisoxazole, although the analysis was affected by Coriolis interaction. nih.gov The experimental work was supported by quantum chemical calculations to aid in the assignment and interpretation of the spectra. nih.gov

The following table summarizes the experimentally determined spectroscopic constants for the ground state (0⁺) of 3-aminoisoxazole, which would be foundational for any future study on the 4-carbonitrile derivative.

Table 1: Experimental Spectroscopic Constants for the Ground State (0⁺) of 3-Aminoisoxazole

| Parameter | Value (MHz) |

|---|---|

| Rotational Constants | |

| A | 9710.9358 (12) |

| B | 3656.40180 (48) |

| C | 2661.18041 (49) |

| Quartic Centrifugal Distortion Constants | |

| ΔJ (kHz) | 0.4430 (13) |

| ΔJK (kHz) | -2.181 (11) |

| ΔK (kHz) | 8.04 (13) |

| δJ (kHz) | 0.12921 (86) |

| δK (kHz) | 1.107 (39) |

| ¹⁴N Quadrupole Coupling Constants | |

| χaa (N2) | 1.3413 (25) |

| χbb (N2) | -3.9664 (29) |

| χaa (N6) | -3.1169 (21) |

| χbb (N6) | 0.4704 (27) |

Data sourced from a study on 3-aminoisoxazole, as no data for 3-aminoisoxazole-4-carbonitrile is available.

Should rotational spectroscopy studies be undertaken for 3-aminoisoxazole-4-carbonitrile, similar complexities, such as the amino group inversion and nitrogen quadrupole coupling, would be anticipated. The addition of the nitrile group at the 4-position would significantly alter the moments of inertia and, consequently, the rotational constants, providing a unique spectral fingerprint for this specific molecule.

Computational and Theoretical Investigations of 3 Aminoisoxazole 4 Carbonitrile

Quantum Chemical Calculation Methodologies

A range of quantum chemical methods are employed to study isoxazole (B147169) derivatives, each offering a different balance of computational cost and accuracy. The choice of method is critical for obtaining reliable predictions of molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.net For isoxazole and its derivatives, DFT has been applied to explore their electronic properties, reactivity, and spectroscopic characteristics. researchgate.netresearchgate.net A variety of functionals are utilized in these studies, including B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91, often paired with basis sets such as 6-31G(d,p) or 6-311+G(d,p). researchgate.netresearchgate.net

In a detailed study on the related compound 3-aminoisoxazole (B106053), spectroscopic and energetic characterizations were performed using DFT, specifically with the revDSD functional. nih.gov Such calculations are crucial for predicting parameters needed to guide and interpret experimental work, like rotational spectroscopy. nih.gov DFT methods are also used to calculate chemical reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. nih.govresearchgate.net It has been applied to isoxazolol analogs to compute atomic charge distributions and electronic overlap populations. nih.gov This information helps in understanding how electronic delocalization within the isoxazole ring system influences the molecule's properties and potential biological activity. nih.gov While fundamental, the HF method does not fully account for electron correlation, which can limit its accuracy for some systems compared to more advanced methods. researchgate.net However, it serves as a common starting point for more sophisticated calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory. researchgate.net

For highly accurate energetic and spectroscopic data, high-level ab initio methods are employed. Coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is a benchmark for such calculations. nih.govaps.org These methods are computationally intensive but provide very reliable results. nih.gov

In the study of 3-aminoisoxazole, composite schemes rooted in coupled-cluster techniques, such as the junChS scheme, were used to refine the equilibrium structure obtained from DFT calculations. nih.gov This approach leverages the efficiency of DFT for geometry optimization and the high accuracy of coupled-cluster methods for energy calculations, leading to precise predictions of spectroscopic parameters. nih.gov Such high-level schemes are essential for generating reliable data, for instance, to guide the search for molecules like 3-aminoisoxazole in the interstellar medium. nih.gov

Electronic Structure and Molecular Geometry Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting the chemical behavior of 3-Aminoisoxazole-4-carbonitrile.

A critical first step in theoretical studies is the optimization of the molecule's geometry to find its most stable energetic conformation. For the closely related 3-aminoisoxazole, the molecular structure was optimized using DFT at the revDSD level, and further refined using the high-level junChS composite scheme to achieve a reliable equilibrium geometry. nih.gov The planarity of the isoxazole ring is a key feature, and computational studies confirm this, showing a double-well potential due to the inversion motion of the amino (-NH2) group. nih.gov The accuracy of these computed structures can be validated by comparing them with experimental data from related molecules. nih.gov

Below are the computationally derived geometric parameters for 3-aminoisoxazole, which provides a model for the geometry of 3-Aminoisoxazole-4-carbonitrile.

Table 1: Geometry of 3-aminoisoxazole Optimized at the junChS Level Data derived from a computational study on 3-aminoisoxazole. nih.gov

Use the sliders to view different data types.

Bond Distances (Å)

| Atom 1 | Atom 2 | Distance (Å) |

| O1 | N2 | 1.411 |

| O1 | C5 | 1.350 |

| N2 | C3 | 1.309 |

| C3 | C4 | 1.425 |

| C4 | C5 | 1.348 |

| C3 | N6 | 1.362 |

| N6 | H7 | 1.009 |

| N6 | H8 | 1.009 |

| C4 | H9 | 1.080 |

| C5 | H10 | 1.078 |

Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| N2 | O1 | C5 | 105.8 |

| O1 | N2 | C3 | 109.9 |

| N2 | C3 | C4 | 114.7 |

| C3 | C4 | C5 | 103.2 |

| O1 | C5 | C4 | 106.4 |

| N2 | C3 | N6 | 120.9 |

| C4 | C3 | N6 | 124.4 |

| C3 | N6 | H7 | 117.2 |

| C3 | N6 | H8 | 117.2 |

| H7 | N6 | H8 | 116.1 |

| C3 | C4 | H9 | 129.1 |

| C5 | C4 | H9 | 127.7 |

| O1 | C5 | H10 | 116.0 |

| C4 | C5 | H10 | 137.6 |

Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C5 | O1 | N2 | C3 | -0.1 |

| O1 | N2 | C3 | C4 | 0.1 |

| N2 | C3 | C4 | C5 | -0.1 |

| C3 | C4 | C5 | O1 | 0.1 |

| O1 | N2 | C3 | N6 | 179.9 |

| C5 | O1 | N2 | C3 | -0.1 |

| N2 | C3 | N6 | H7 | 145.0 |

| N2 | C3 | N6 | H8 | -145.0 |

| C4 | C3 | N6 | H7 | -35.2 |

| C4 | C3 | N6 | H8 | 35.2 |

| N6 | C3 | C4 | H9 | 180.0 |

| N2 | C3 | C4 | H9 | 0.0 |

| C3 | C4 | C5 | H10 | 180.0 |

| H9 | C4 | C5 | H10 | 0.0 |

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of molecules. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. researchgate.net

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net From these energies, several chemical reactivity descriptors can be calculated to quantify the molecule's properties. researchgate.net For isoxazole derivatives, a smaller HOMO-LUMO gap is generally associated with higher reactivity. researchgate.net The conjugative interaction between the amino group and the nitrile group through the isoxazole ring is expected to significantly influence the electronic distribution and the energies of these frontier orbitals. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors These properties are calculated from the energies of the frontier molecular orbitals. researchgate.net

Click on a descriptor to see its formula (where E is energy).

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of chemical stability and reactivity. |

| Mulliken Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ²/2η | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

Molecular Electrostatic Potential (MEP) Distribution

Computational studies of 3-aminoisoxazole-4-carbonitrile and related isoxazole derivatives provide significant insights into their chemical reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.

The MEP map visually represents the electrostatic potential on the electron density surface. In isoxazole derivatives, regions of negative electrostatic potential, typically shown in red or yellow, are concentrated around the electronegative nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atom of the cyano group. These areas indicate the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential, often depicted in blue, are generally found around the hydrogen atoms of the amino group, signifying the centers for nucleophilic attack.

For instance, in related 5-amino-3-methylisoxazole (B44965) derivatives, the MEP analysis reveals that the oxygen and nitrogen atoms of the isoxazole ring are regions of high electron density, making them susceptible to interactions with electrophiles. The amino group, on the other hand, contributes to a region of positive potential, highlighting its role as a potential hydrogen bond donor. These computational findings are crucial for understanding the molecule's interaction with biological targets and for designing new derivatives with specific reactivity profiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed understanding of charge transfer and delocalization within the molecule.

In the context of isoxazole derivatives, NBO analysis has been employed to investigate the nature of the bonding and the donor-acceptor interactions. For a related compound, 5-amino-3-methyl-isoxazole-4-carbohydrazide, it was reported that the amino group acts more like an imine group. mdpi.com Detailed NBO analysis has provided insights into the donor-acceptor interactions and the nature of bonding in this and similar molecules. mdpi.com

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and for validating experimental data. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules.

For isoxazole derivatives, GIAO/DFT (Density Functional Theory) calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. scilit.com These calculations provide a set of theoretical chemical shifts that can be compared with experimental spectra. A good correlation between the calculated and experimental values confirms the proposed molecular structure.

The chemical shifts are sensitive to the electronic environment of each nucleus. Therefore, accurate prediction of these shifts requires a computational method that properly accounts for the electron density distribution. The GIAO method has been shown to provide reliable predictions for a wide range of organic molecules, including heterocyclic systems like isoxazoles.

Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts for Isoxazole Derivatives (Example Data)

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| ¹H NMR | ||

| H-4 | 8.35 | 8.42 |

| -NH₂ | 5.60 | 5.55 |

| ¹³C NMR | ||

| C-3 | 158.2 | 157.9 |

| C-4 | 90.5 | 91.1 |

| C-5 | 165.7 | 165.3 |

| -CN | 114.3 | 114.8 |

Note: The data in this table is illustrative and based on typical values for isoxazole derivatives. Actual values for 3-Aminoisoxazole-4-carbonitrile may vary.

Theoretical calculations of vibrational frequencies and the corresponding Infrared (IR) spectra are instrumental in identifying the characteristic functional groups within a molecule and in understanding its vibrational modes. These calculations are typically performed using DFT methods.

For 3-aminoisoxazole, computational studies have been conducted to predict its vibrational frequencies. nih.gov The calculated frequencies are then compared with experimental IR spectra to assign the observed absorption bands to specific vibrational modes of the molecule. For instance, the characteristic stretching vibrations of the C≡N (nitrile) group, the N-H bonds of the amino group, and the C=N and C=C bonds within the isoxazole ring can be identified.

A computational study on 3-aminoisoxazole predicted a double-well potential due to the inversion motion of the –NH₂ group. nih.gov This theoretical finding was subsequently confirmed by the observation of two inversion states in the millimeter-wave spectrum. nih.gov Such studies highlight the synergy between computational and experimental spectroscopy in providing a comprehensive understanding of molecular structure and dynamics.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies.

For reactions involving isoxazole derivatives, theoretical studies can provide detailed energy profiles. These profiles illustrate the energy changes that occur as the reaction progresses from reactants to products. The highest point on the reaction pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier.

A computational investigation into the inversion motion of the amino group in 3-aminoisoxazole determined the presence of a double-well potential energy surface with two equivalent energy minima separated by a planar transition state. nih.gov The energy barrier for this inversion was calculated to be approximately 5.1 kJ mol⁻¹ (about 430 cm⁻¹). nih.govmdpi.com This type of detailed mechanistic insight is crucial for understanding the molecule's dynamic behavior and its reactivity in various chemical processes. For instance, the Povarov reaction, used to synthesize tetrahydroquinoline scaffolds, has been studied computationally to understand its asynchronous concerted process involving an ephemeral transition state. mdpi.com

Computational Prediction of Chemo- and Regioselectivity

Computational chemistry offers powerful tools for predicting the chemo- and regioselectivity of reactions involving 3-aminoisoxazole-4-carbonitrile. Density Functional Theory (DFT) calculations, in particular, have been effectively employed to elucidate reaction mechanisms and predict outcomes for various isoxazole derivatives. While specific comprehensive studies on the chemo- and regioselectivity of 3-aminoisoxazole-4-carbonitrile are not extensively documented in publicly available research, the principles and methodologies from related systems provide a strong framework for understanding its reactivity.

Theoretical studies on the reactions of isoxazoles with various reagents, such as diazo compounds, have demonstrated the utility of DFT calculations at levels like B3LYP/6-31G(d) to locate stationary points for reaction intermediates. researchgate.net These calculations can determine the thermodynamic and kinetic stability of potential intermediates, thereby predicting the most likely reaction pathway. For instance, in the reaction of isoxazoles with diazo compounds, computational models have been used to investigate the formation of intermediates like isoxazolium N-ylides and subsequent rearrangement products. researchgate.net

By applying similar computational approaches to 3-aminoisoxazole-4-carbonitrile, one can model its behavior in various reactions. Key aspects that can be investigated include:

Nucleophilic and Electrophilic Attack: The electron distribution within the 3-aminoisoxazole-4-carbonitrile molecule, influenced by the amino and cyano groups, can be mapped using computational methods. This allows for the prediction of the most likely sites for nucleophilic or electrophilic attack, thus determining regioselectivity. The amino group at the 3-position and the cyano group at the 4-position significantly influence the electronic properties of the isoxazole ring.

Reaction Pathways and Transition States: Computational modeling can map out the potential energy surfaces for different reaction pathways. By calculating the energies of transition states and intermediates, the most energetically favorable route can be identified. This is crucial for predicting whether a reaction will proceed and which regio- or chemo-isomer will be the major product.

Influence of Substituents: The methodologies used in the study of related isoxazoles, such as those with alkyl or aryl substituents, can be directly applied to understand how the amino and nitrile groups in 3-aminoisoxazole-4-carbonitrile direct the course of a reaction. researchgate.net

These computational predictions are invaluable for designing synthetic routes and understanding the chemical behavior of 3-aminoisoxazole-4-carbonitrile, guiding experimental work to achieve desired products with high selectivity.

Conformational Analysis and Tautomerism Studies

The conformational landscape and potential for tautomerism are critical aspects of the molecular character of 3-aminoisoxazole-4-carbonitrile, influencing its reactivity, spectroscopic properties, and biological interactions. Computational studies, often in conjunction with experimental data, provide deep insights into these phenomena.

Conformational Analysis

Computational studies on the closely related 3-aminoisoxazole have revealed important conformational features that are likely to be shared by 3-aminoisoxazole-4-carbonitrile. A key finding is the non-planar orientation of the amino group with respect to the isoxazole ring. nih.gov

To identify the most stable conformation, a preliminary scan of the potential energy surface is typically carried out by varying the dihedral angles associated with the amino group, such as the H-N-C-N angles. mdpi.com For 3-aminoisoxazole, it has been shown that the hydrogen atoms of the amino group lie out of the plane of the isoxazole ring. nih.gov This pyramidalization of the amino nitrogen is a common feature in other amino-substituted heterocyclic and aromatic compounds. nih.gov

The presence of the cyano group at the 4-position in 3-aminoisoxazole-4-carbonitrile is expected to influence the electronic structure and geometry of the ring, but the fundamental non-planar nature of the amino group is likely to be preserved. The inversion motion of the -NH2 group leads to a double-well potential energy surface, with two equivalent energy minima separated by a planar transition state. nih.govmdpi.com The energy barrier for this inversion can be calculated using high-level computational methods.

Tautomerism Studies

Tautomerism is a significant consideration for isoxazole derivatives. In the case of 3-aminoisoxazole-4-carbonitrile, several tautomeric forms can be envisaged, primarily involving the amino group and the isoxazole ring nitrogen. The principal tautomeric forms would be the amino-imino tautomerism.

Computational methods, such as DFT (e.g., B3LYP) and higher-level ab initio calculations, are used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net For related systems like 5-hydroxyisoxazoles, computational studies have shown that the relative stability of tautomers can be significantly influenced by the surrounding environment, such as the presence of solvent molecules. researchgate.net

For 3-aminoisoxazole-4-carbonitrile, the relative energies of the aminonitrile and the corresponding iminonitrile tautomers can be calculated. These calculations can predict the predominant tautomer under different conditions. It has been noted in the literature for related compounds that the amino group in a 5-aminoisoxazole derivative can act as an imine group, highlighting the potential for tautomeric equilibria. nih.gov

Table of Investigated Tautomers and Conformers

| Compound Name | Computational Method | Investigated Property | Key Findings |

| 3-Aminoisoxazole | revDSD, junChS composite scheme | Conformational analysis, -NH2 inversion barrier | Non-planar -NH2 group, double-well potential for inversion. nih.govmdpi.com |

| 5-Hydroxyisoxazole | DFT (B3LYP/6-31G(d,p)), MP2 | Tautomerism | Keto tautomer is most stable in the gas phase; hydrogen bonding with water lowers the tautomerization barrier. researchgate.net |

| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one | DFT (B3LYP/6-31G), ωB97X-D/6-31G | Tautomerism | Theoretical study of electronic structure and prototropic tautomerism. researchgate.net |

The interplay between conformation and tautomerism is crucial for a complete understanding of the chemical properties of 3-aminoisoxazole-4-carbonitrile. Computational studies provide a powerful lens through which to view these intricate molecular features.

Future Research Directions in 3 Aminoisoxazole 4 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency

The demand for environmentally benign chemical processes is a major driver of innovation in synthetic chemistry. Future research on 3-aminoisoxazole-4-carbonitrile will likely prioritize the development of sustainable and highly efficient synthetic routes. While traditional methods for synthesizing isoxazole (B147169) derivatives can involve harsh conditions or toxic reagents, emerging strategies offer greener alternatives. nih.gov

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product containing substantial portions of all reactants, are highly efficient. Developing one-pot MCRs for 3-aminoisoxazole-4-carbonitrile would streamline its synthesis, reduce waste, and improve atom economy. Research into novel catalysts, including biodegradable and eco-friendly organocatalysts like glutamic acid, is a promising direction for these reactions. researchgate.net

Green Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol-water mixtures, or deep eutectic solvents is a critical goal. researchgate.netnih.gov Research will focus on adapting existing syntheses and developing new ones that are compatible with these environmentally friendly media.

Energy-Efficient Activation: Techniques such as ultrasonic irradiation and microwave-assisted synthesis can significantly accelerate reaction rates, reduce energy consumption, and often lead to higher yields and cleaner product profiles compared to conventional heating. nih.govresearchgate.net Applying these non-conventional energy sources to the synthesis of 3-aminoisoxazole-4-carbonitrile is a key area for future exploration.

| Synthetic Approach | Key Advantages | Future Research Focus for 3-Aminoisoxazole-4-carbonitrile |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Design of novel one-pot syntheses using readily available starting materials. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption | Optimization of ultrasonic parameters (frequency, power) for maximized efficiency. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields | Exploring solvent-free microwave protocols to further enhance sustainability. researchgate.net |

| Green Solvents (e.g., DES, water) | Reduced environmental impact, improved safety, potential for catalyst recycling | Screening and optimization of green solvent systems for solubility and reactivity. nih.gov |

Exploration of Advanced Chemical Transformations and Functionalizations

The reactivity of 3-aminoisoxazole-4-carbonitrile is largely dictated by its three functional groups: the C3-amino group, the C4-nitrile group, and the isoxazole ring itself. Future research will delve into novel transformations to create a diverse library of derivatives.

N-Functionalization: The amino group is a prime site for modification. While N-acylation is a known transformation, future work could explore a wider range of reactions, including N-alkylation, N-arylation, and the formation of ureas and thioureas to access new chemical space. nih.govsigmaaldrich.com

Nitrile Group Transformations: The carbonitrile moiety is a versatile functional group that can be converted into amides, carboxylic acids, tetrazoles, or amines. Exploring these transformations under mild and selective conditions will be crucial for creating analogues with different physicochemical properties.

Isoxazole Ring Functionalization and Modification: The isoxazole ring, while aromatic, can undergo specific reactions. Future studies could investigate selective C-H activation or halogenation at the C5 position, followed by cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new substituents. researchgate.net Furthermore, reactions that lead to the cleavage and rearrangement of the isoxazole ring can provide access to other important heterocyclic systems, leveraging the isoxazole as a masked synthetic unit. researchgate.net For instance, the diazotization of the 3-amino group followed by a Sandmeyer-type reaction could be used to install various other functional groups at the 3-position. researchgate.net

Expansion of Applications in the Synthesis of Complex Natural Products and Designed Molecules

The utility of a building block is ultimately demonstrated by its application in synthesizing more complex and valuable molecules. 3-Aminoisoxazole-4-carbonitrile holds promise as a precursor for a range of targets.

A particularly compelling future direction lies in its potential role in prebiotic chemistry and the synthesis of biologically relevant molecules. Research has highlighted 3-aminoisoxazole (B106053) as a key species in the RNA-world hypothesis, a scenario for the origin of life. nih.gov This positions its derivatives, including the 4-carbonitrile, as important targets for studies on the formation of ribonucleotides under plausible prebiotic conditions. The interstellar search for 3-aminoisoxazole, guided by laboratory rotational spectroscopy, underscores its significance in this field. nih.gov

Furthermore, the isoxazole core is a well-established pharmacophore found in numerous approved drugs. mdpi.com Future research will likely see 3-aminoisoxazole-4-carbonitrile used as a starting point for the design and synthesis of novel therapeutic agents. Its bifunctional nature makes it an ideal scaffold for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govnih.gov

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and analysis is revolutionizing chemical research. researchgate.net This synergy is expected to be a cornerstone of future investigations into 3-aminoisoxazole-4-carbonitrile.

Predictive Modeling: Quantum-chemical methods like Density Functional Theory (DFT) can be employed to predict the reactivity of the molecule, understand its electronic structure, and elucidate reaction mechanisms. researchgate.netptfarm.pl This can guide experimental design, saving time and resources by identifying the most promising reaction conditions.

Spectroscopic Characterization: High-level computational studies are invaluable for interpreting complex experimental data. As demonstrated for the parent 3-aminoisoxazole, computational predictions of rotational constants are essential for guiding and assigning microwave and millimeter-wave spectra. nih.gov

Virtual Screening and Molecular Design: In the context of drug discovery, molecular docking studies can be used to predict how derivatives of 3-aminoisoxazole-4-carbonitrile might bind to biological targets like enzymes or receptors. nih.govfrontiersin.org This in silico approach allows for the rational design of new compounds with potentially enhanced biological activity before committing to their synthesis.

| Computational Method | Application in 3-Aminoisoxazole-4-carbonitrile Research | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, prediction of spectroscopic properties, reaction mechanism elucidation. ptfarm.pl | Rationalizes observed reactivity and guides the design of new experiments. |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets. nih.gov | Accelerates the discovery of new bioactive compounds by prioritizing synthetic targets. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Provides deeper understanding of structure-activity relationships. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra (UV/Visible). researchgate.net | Aids in the design of molecules with specific photophysical properties. |

Investigation of Reactivity Under Non-Conventional and Extreme Conditions

Exploring the chemistry of 3-aminoisoxazole-4-carbonitrile under non-conventional conditions can unlock novel reactivity and synthetic pathways. Such conditions push the boundaries of traditional solution-phase chemistry and can lead to the formation of unique products.

Future research in this area could include:

Supercritical Fluids: Using solvents like supercritical carbon dioxide (scCO₂) offers a green medium that can be tuned for specific reactions. The synthesis of isoxazole derivatives has been reported under these conditions, suggesting a viable path for future exploration. researchgate.net

Mechanochemistry: Performing reactions by grinding solids together, often in the absence of a solvent, is a highly sustainable approach. Investigating the mechanochemical synthesis and transformation of 3-aminoisoxazole-4-carbonitrile could lead to new, solvent-free protocols.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Adapting the synthesis and functionalization of 3-aminoisoxazole-4-carbonitrile to flow systems represents a significant step towards efficient and scalable production.

Photochemistry and Electrochemistry: Utilizing light or electricity to drive chemical reactions can provide access to unique reactive intermediates and transformations that are not achievable through thermal methods. Exploring the photochemical and electrochemical behavior of 3-aminoisoxazole-4-carbonitrile could reveal novel functionalization strategies.

By pursuing these diverse and interconnected research avenues, the scientific community can fully realize the potential of 3-aminoisoxazole-4-carbonitrile as a key molecule in synthesis, materials science, and astrobiology.

Q & A

Q. What are the optimized synthetic routes for 3-Aminoisoxazole-4-carbonitrile under mild conditions?

Methodological Answer: A two-step approach is commonly employed:

Cyclocondensation : React β-ketonitriles with hydroxylamine to form the isoxazole ring.

Functionalization : Introduce the amino group via nucleophilic substitution or catalytic amination.

Key Parameters :

- Temperature : Mild conditions (0–50°C) minimize decomposition .

- Catalyst : Acidic conditions (e.g., trifluoroacetic acid) enhance reactivity .

- Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) achieves >85% purity .

Yield Optimization : Use stoichiometric excess of azido reagents (7.5 equiv.) and monitor via TLC/LC-MS .

Q. How is the purity and structural integrity of 3-Aminoisoxazole-4-carbonitrile confirmed?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Key signals include δ ~7.5 ppm (aromatic protons) and ~110–150 ppm (nitrile/isoxazole carbons) .

- IR : Strong absorption at ~2139 cm⁻¹ (C≡N stretch) and ~1545 cm⁻¹ (N–H bend) .

- Mass Spectrometry : HRMS confirms molecular ion ([M]⁺) at m/z 109.08 (C₄H₃N₃O) .

- Melting Point : Sharp decomposition at 140°C (dec.) distinguishes it from analogs .

Q. What are the stability considerations for 3-Aminoisoxazole-4-carbonitrile during storage?

Methodological Answer:

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the nitrile group .

- Decomposition Risks : Avoid prolonged exposure to moisture or strong acids, which can hydrolyze the isoxazole ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Aminoisoxazole-4-carbonitrile in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., nitrile carbon’s electrophilicity) .

- Reactivity Insights : The nitrile group’s LUMO energy (~–1.5 eV) predicts susceptibility to nucleophilic attack by amines/thiols .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

- Cross-Validation : Compare DSC data with NMR/IR to confirm decomposition vs. melting .

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts affecting thermal properties .

- Collaborative Reproducibility : Replicate synthesis/purification protocols across labs to isolate batch-specific variables .

Q. How is 3-Aminoisoxazole-4-carbonitrile utilized in multicomponent reactions for heterocyclic hybrids?

Methodological Answer:

- Scaffold Design : React with aldehydes and malononitrile in ionic liquids (e.g., [bmim][BF₄]) to form pyrano-isoxazole hybrids .

- Conditions : Stir at 80°C for 10 hours; yields >90% via one-pot mechanochemistry .

- Applications : These hybrids show promise as kinase inhibitors due to planar aromatic systems .

Q. What safety protocols are critical for handling 3-Aminoisoxazole-4-carbonitrile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products